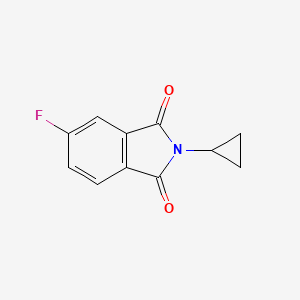

2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related isoindole-1,3(2H)-dione derivatives often involves multistep reactions starting from basic cycloalkanediones or by employing cycloaddition strategies. For instance, a facile synthesis route for 1H-isoindole-1,3(2H)-diones involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate, providing a potential pathway for synthesizing the targeted compound under neutral conditions (Nikpour et al., 2006).

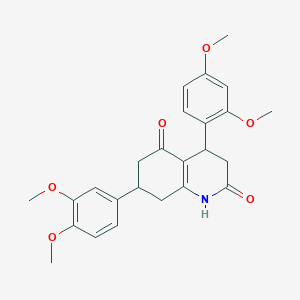

Molecular Structure Analysis

The molecular structure of isoindole derivatives, including 2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione, is characterized by the presence of an isoindole ring system, which can influence the compound's physical and chemical properties. Crystallographic studies of similar compounds reveal detailed insights into their molecular conformations, hydrogen bonding, and crystal packing, which are crucial for understanding their reactivity and interaction with biological targets. For example, structural analysis of 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds showed significant differences in their conformations and interactions (Bin Li et al., 2005).

Aplicaciones Científicas De Investigación

Anticancer Activity and Molecular Modelling

Isoindole-1,3(2H)-dione derivatives demonstrate cytotoxic effects on various cancer cells. The anticancer activity varies with different substituents, indicating the significance of substituent effects in determining anticancer activities. Compounds containing silyl ether (-OTBDMS) and -Br groups showed higher anticancer activity than cisplatin against Caco-2 and MCF-7 cell lines. Molecular modelling studies suggested potential binding to the active site of hRS6KB1 and human mTOR, highlighting the role of specific groups in enhancing anticancer properties (Tan et al., 2020).

Ring-Opening Cyclization

Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines at room temperature has been developed. This process yields 2-substituted tetrahydroindol-4-ones, demonstrating the versatility of cyclopropyl-containing compounds in synthesizing valuable heterocyclic structures (Nambu et al., 2014).

Synthesis of N-(Arylaminomethyl)-phthalimides

A novel synthesis approach for N-(Arylaminomethyl)-phthalimides using N-Hydroxymethylphthalimide with arylamines shows the potential for creating a variety of compounds with potential pharmaceutical applications. This synthesis route offers a comparison between conventional and microwave-assisted reactions (Sena et al., 2007).

Photocyclization to Flavones

The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates the potential of using specific functional groups to direct photoreactions, offering a pathway to synthesize complex flavone structures efficiently (Košmrlj & Šket, 2007).

Heterocyclization of Triketones

The reaction of triketones of the 2-(3-oxopropyl) cyclohexane-1,3-dione series with boron trifluoride etherate yields novel 5-oxo-5,6,7,8-tetrahydrochromylium fluoroborates, which react with ammonia to give 5-oxo-5,6,7,8-tetrahydroquinolines. This showcases the potential for creating novel heterocyclic compounds with potential applications in various fields (Kharchenko et al., 1985).

Propiedades

IUPAC Name |

2-cyclopropyl-5-fluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTVUBUVXLOJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)